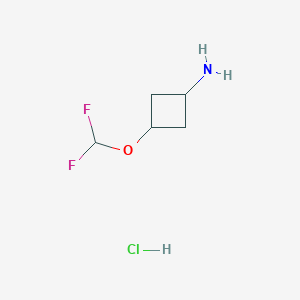

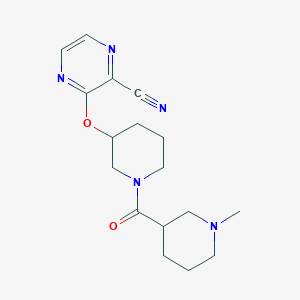

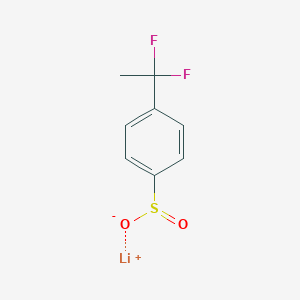

![molecular formula C18H18N2O3S2 B2582970 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895442-94-1](/img/structure/B2582970.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The benzothiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis

The benzothiazole ring in the molecule is known to undergo various chemical reactions. For instance, it can undergo nucleophilic, oxidation reactions, etc .Scientific Research Applications

Anticancer Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide derivatives have shown promise in anticancer research. For instance, a study synthesized derivatives of this compound and tested their anticancer activities against a variety of human tumor cell lines. Some compounds exhibited notable anticancer activity, particularly against melanoma-type cell lines. This suggests the potential utility of these compounds in developing anticancer therapies (Duran & Demirayak, 2012).

Synthetic Applications and Characterization

The compound and its derivatives are also of interest in synthetic chemistry. For instance, researchers successfully synthesized N-(benzothiazole-2-yl)-2-chloroacetamide, a derivative of the compound, and confirmed its structure through various spectroscopic methods. This work contributes to the understanding of the chemical properties and potential applications of these compounds in different areas of chemistry (Janardhan et al., 2014).

Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial properties. Studies indicate that these compounds are effective against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).

Corrosion Inhibition

In addition to biomedical applications, derivatives of this compound have been studied for their role in corrosion inhibition, particularly for metals like copper. This research contributes to the field of material science and offers potential applications in protecting metals from corrosion (Farahati et al., 2019).

Optoelectronic Properties

Thiazole-based compounds, related to this compound, have also been explored for their optoelectronic properties. These studies contribute to the development of new materials for electronic and photonic applications, demonstrating the versatility of thiazole derivatives (Camurlu & Guven, 2015).

Mechanism of Action

properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-16(21)19-18-20-17-13(3)8-12(2)9-15(17)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHRMIOPBWEPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

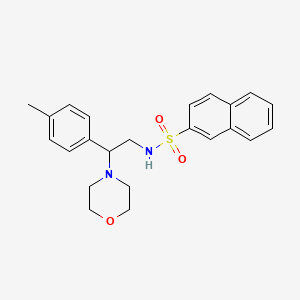

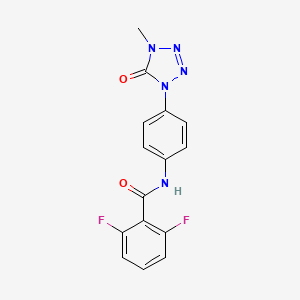

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)

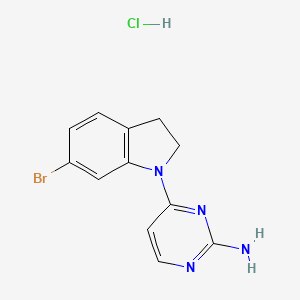

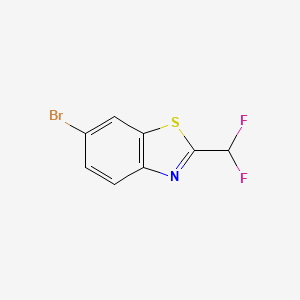

![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)

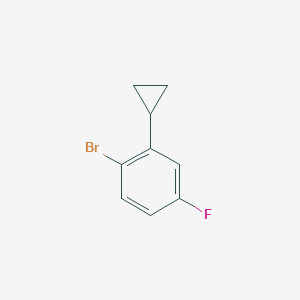

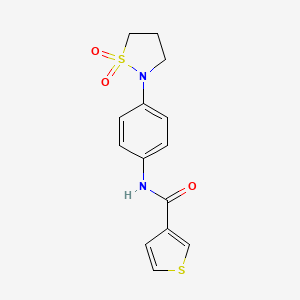

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)